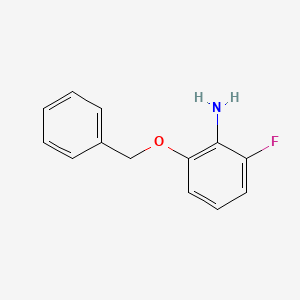

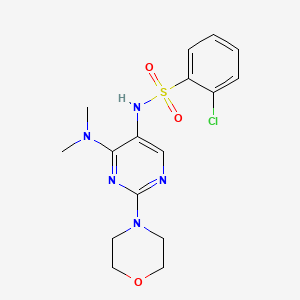

![molecular formula C17H14FIN2O2S B2507373 N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide CAS No. 864976-55-6](/img/structure/B2507373.png)

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide" is a chemically synthesized molecule that may have potential applications in various fields of research and medicine. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a compound with a fluorine atom and a thiazol moiety, which shows potent antagonistic activity against the metabotropic glutamate receptor 1 (mGluR1) and has potential as a PET tracer for elucidating mGluR1 functions in humans . This suggests that the compound may also interact with biological targets and could be of interest in neuroscience research.

Synthesis Analysis

The synthesis of related compounds often involves the formation of heterocyclic rings and the introduction of functional groups that can influence the activity and selectivity of the compound. For example, the second paper reports the synthesis of a benzamide derivative with an oxathiazinan ring by oxidation of thioureas . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "this compound," with careful consideration of the reagents and conditions needed to introduce the benzothiazol and iodobenzamide functionalities.

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its chemical reactivity and interaction with biological targets. The third paper provides an example of how crystal structure analysis can reveal the importance of hydrogen bonding in the stability and packing of compounds . Although the compound is not directly analyzed, the principles of strong and weak hydrogen bonds, as well as atom-atom contacts, would be relevant for understanding its molecular structure and potential binding mechanisms.

Chemical Reactions Analysis

The chemical reactions a compound can undergo are influenced by its functional groups and molecular framework. The papers provided do not detail reactions specific to "this compound," but they do highlight the reactivity of similar compounds. For instance, the oxidation process mentioned in the synthesis of benzamide derivatives could inform the types of reactions that the compound might participate in, such as redox reactions or nucleophilic substitutions, given the presence of an iodine atom which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its solubility, stability, and melting point, are determined by its molecular structure. While the papers do not provide specific data on the compound , they do offer insights into related compounds. For example, the variable temperature NMR spectra and molecular mechanic calculations in the second paper suggest that conformational stability is an important factor, which could also be relevant for the physical properties of "this compound."

科学的研究の応用

Microwave-Induced Synthesis and Antimicrobial Applications

A study on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine highlights promising antimicrobial analogs. New 5-arylidene derivatives bearing a fluorine atom in the benzoyl group were synthesized, and their antimicrobial activity was evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom was essential for enhancing antimicrobial activity, indicating the potential of these compounds in developing new antimicrobials (Desai, Rajpara, & Joshi, 2013).

Imaging Applications with Positron Emission Tomography

Another research focus is on the development of fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This study synthesized and evaluated a series of fluorine-containing benzamide analogs, showing high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential for imaging applications in oncology (Tu et al., 2007).

Synthesis and Structural Characterization

The molecular and crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate was determined through a single-crystal X-ray diffraction study. This work provides insights into the structural properties of similar fluorobenzamide compounds, contributing to the understanding of their reactivity and potential applications (Yang et al., 2005).

作用機序

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or receptors.

Mode of Action

It’s suggested that similar compounds bind to the allosteric center of their target enzymes, leading to uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.

Biochemical Pathways

Given the potential target of hiv-1 rt, it can be inferred that the compound may interfere with the replication of hiv-1 by inhibiting the reverse transcription process .

Result of Action

Similar compounds have been found to exhibit insecticidal potentials , suggesting that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent effects can affect the excited-state hydrogen bonds and proton transfers of similar compounds . Therefore, the compound’s activity could be influenced by the polarity of the environment in which it is present.

特性

IUPAC Name |

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FIN2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLCTHGTLLCCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FIN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

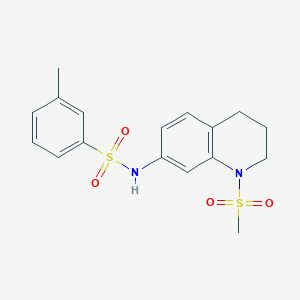

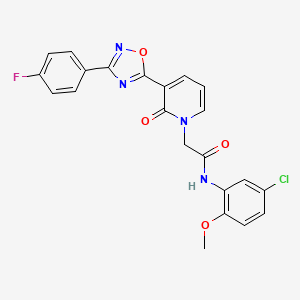

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

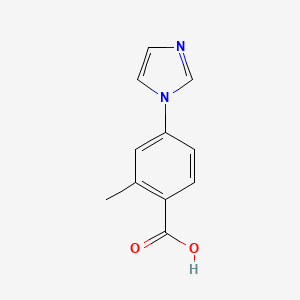

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

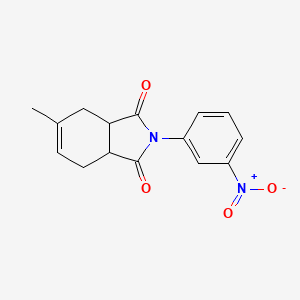

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

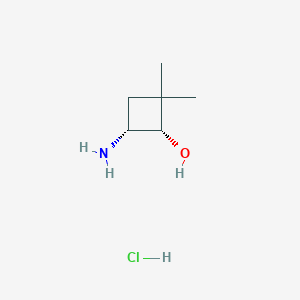

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)